molecular formula C12H18N2O4 B2682708 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856084-22-4

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2682708
CAS No.: 1856084-22-4
M. Wt: 254.286
InChI Key: KQSRDTLSIICYFP-UHFFFAOYSA-N
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Description

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to a pyrazole ring, which is further connected to a butanoic acid chain. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the protection of the amine group on the pyrazole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of BOC-protected compounds often involves similar methods but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more versatile and scalable .

Chemical Reactions Analysis

Types of Reactions

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Substitution: Various nucleophiles can be used depending on the target substitution.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions yield various substituted pyrazole derivatives.

Scientific Research Applications

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural features.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves the protection of amine groups, preventing them from participating in unwanted side reactions during synthesis. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its combination of a pyrazole ring and a butanoic acid chain, which provides specific reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8(7-10(15)16)14-6-5-9(13-14)11(17)18-12(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSRDTLSIICYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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